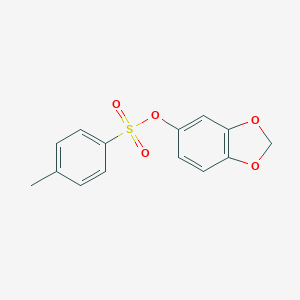![molecular formula C25H19ClN2O3 B290538 N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "NCL-1" and belongs to the class of benzamides.
Aplicaciones Científicas De Investigación
NCL-1 has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, NCL-1 has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of NCL-1 is not fully understood. However, it has been suggested that it works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to have anticancer and neuroprotective effects.
Biochemical and Physiological Effects:
NCL-1 has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NCL-1 in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition without the potential confounding effects of other compounds. However, one limitation is that NCL-1 is relatively new, and its effects in vivo have not been extensively studied.
Direcciones Futuras
There are several potential future directions for research on NCL-1. One area of focus could be on developing more potent derivatives of NCL-1 that have improved pharmacokinetic properties. Additionally, further studies could be conducted to investigate the effects of NCL-1 in vivo and to better understand its mechanism of action. Finally, NCL-1 could be studied in combination with other compounds to determine if it has synergistic effects.
Métodos De Síntesis
NCL-1 can be synthesized using a multi-step process that involves the coupling of 2-chlorobenzoyl chloride with 1-naphthol in the presence of a base such as triethylamine. The resulting product is then reacted with N-(2-aminoethyl)-4-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield NCL-1.
Propiedades
Fórmula molecular |
C25H19ClN2O3 |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-4-[(2-naphthalen-1-yloxyacetyl)amino]benzamide |
InChI |
InChI=1S/C25H19ClN2O3/c26-21-9-3-4-10-22(21)28-25(30)18-12-14-19(15-13-18)27-24(29)16-31-23-11-5-7-17-6-1-2-8-20(17)23/h1-15H,16H2,(H,27,29)(H,28,30) |
Clave InChI |
PBWXDTYPBPQGTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)

![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)